molecular formula C24H16ClN3O4 B278110 5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No. B278110
M. Wt: 445.9 g/mol
InChI Key: NFZUFGMSKRPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in scientific literature.

Mechanism of Action

The exact mechanism of action of Compound X is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating the activity of certain enzymes and signaling pathways. For example, Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models, Compound X has been shown to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Compound X in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for further research. However, one of the limitations of using Compound X is its relatively low yield during the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on Compound X. One potential area of research is the development of more efficient synthesis methods to increase the yield of the final product. Another area of research is the investigation of the potential use of Compound X in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that includes the reaction of 3-(1,3-oxazolo[4,5-b]pyridin-2-yl)aniline with 3-chloro-4-methoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. Finally, the furan ring is introduced using 2-furoyl chloride in the presence of a base. The synthesis of Compound X has been reported in several research papers, and the yield of the final product is typically around 50%.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Several research studies have investigated the use of Compound X in the treatment of various diseases, including cancer, inflammation, and neuropathic pain.

properties

Molecular Formula

C24H16ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H16ClN3O4/c1-30-19-8-7-14(13-17(19)25)18-9-10-21(31-18)23(29)27-16-5-2-4-15(12-16)24-28-22-20(32-24)6-3-11-26-22/h2-13H,1H3,(H,27,29)

InChI Key

NFZUFGMSKRPGRA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Origin of Product

United States

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